2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 881-90-3
VCID: VC1990314
InChI: InChI=1S/C11H9NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+
SMILES: CC1=NC(=CC2=CC=CC=C2)C(=O)O1
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one

CAS No.: 881-90-3

Cat. No.: VC1990314

Molecular Formula: C11H9NO2

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one - 881-90-3

Specification

CAS No. 881-90-3
Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
IUPAC Name (4E)-4-benzylidene-2-methyl-1,3-oxazol-5-one
Standard InChI InChI=1S/C11H9NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+
Standard InChI Key BWQBTJRPSDVWIR-JXMROGBWSA-N
Isomeric SMILES CC1=N/C(=C/C2=CC=CC=C2)/C(=O)O1
SMILES CC1=NC(=CC2=CC=CC=C2)C(=O)O1
Canonical SMILES CC1=NC(=CC2=CC=CC=C2)C(=O)O1

Introduction

Chemical Structure and Identification

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one belongs to the oxazolone family of heterocyclic compounds. It features a five-membered lactam ring containing both nitrogen and oxygen atoms, with a methyl group at the 2-position and a phenylmethylene group at the 4-position. The compound is characterized by the following identifiers and basic properties:

PropertyValue
Chemical FormulaC₁₁H₉NO₂
Molecular Weight187.19 g/mol
CAS Number881-90-3
IUPAC Name(4E)-4-benzylidene-2-methyl-1,3-oxazol-5-one
InChIInChI=1S/C11H9NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+
InChI KeyBWQBTJRPSDVWIR-JXMROGBWSA-N
Synonyms4-Benzylidene-2-methyl-4H-oxazol-5-one; 2-Methyl-4-benzylidene-2-oxazoline-5-one

The molecular structure consists of an oxazole ring with a carbonyl group at position 5, making it an oxazol-5(4H)-one derivative. The phenylmethylene group contributes to the compound's aromatic properties, while the methyl group at the 2-position influences its solubility and reactivity patterns .

Physical and Chemical Properties

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one exhibits distinctive physical and chemical properties that contribute to its stability and reactivity. These properties are summarized in the following table:

PropertyValue
Physical StateSolid
ColorColorless to yellow
Density1.16 g/cm³
Boiling Point292.1°C at 760 mmHg
Flash Point136.6°C
Vapor Pressure0.00187 mmHg at 25°C
Refractive Index1.578
LogP2.78
Recommended Storage2-8°C

The compound's relatively high boiling point and low vapor pressure indicate strong intermolecular forces, likely due to the presence of the carbonyl group and the aromatic systems. The LogP value of 2.78 suggests moderate lipophilicity, which influences its membrane permeability and potential biological activities .

The oxazolone ring is known for its electrophilic character, particularly at the carbonyl carbon (C-5), making it susceptible to nucleophilic attack. This reactivity is central to many of the compound's applications in organic synthesis and its biological interactions .

Synthesis Methodologies

The synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one typically follows classical reaction pathways. The most common and efficient method is the Erlenmeyer synthesis, which involves a two-step process:

Erlenmeyer Synthesis

This traditional method involves:

  • N-Acetylation: Glycine is dissolved in water and reacted with acetic anhydride to form acetylglycine.

  • Cyclization and Condensation: Acetylglycine is then reacted with benzaldehyde in the presence of sodium acetate and acetic anhydride under reflux conditions to form the desired oxazolone compound.

The reaction can be represented by the following scheme:

Glycine + Acetic anhydride → Acetylglycine
Acetylglycine + Benzaldehyde + Sodium acetate/Acetic anhydride → 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one

This synthetic approach has been adapted and modified in various studies to improve yield and purity .

Alternative Synthetic Routes

Recent research has explored alternative synthetic routes to obtain 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one derivatives:

  • Catalyst-mediated synthesis: The use of g-C₃N₄·OH nanocomposite catalysts has been reported to enhance the efficiency of oxazolone synthesis under environmentally friendly conditions .

  • Palladium-catalyzed reactions: Some studies have utilized palladium catalysts (e.g., Pd(OAc)₂) in combination with triphenylphosphine for the synthesis of complex oxazolone derivatives, particularly those with substituted phenyl rings .

These synthetic approaches highlight the ongoing efforts to develop more efficient and environmentally sustainable methods for producing oxazolone derivatives.

Reactivity and Chemical Transformations

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one undergoes various chemical transformations, making it a versatile building block in organic synthesis.

Key Reactions

  • Ring-opening reactions: The oxazolone ring can undergo nucleophilic attack, leading to ring opening, particularly with nitrogen nucleophiles like amines and hydrazines.

  • Cycloaddition reactions: The exocyclic double bond at the 4-position can participate in cycloaddition reactions with suitable dienophiles.

  • Substitution reactions: The phenyl ring can undergo various electrophilic substitution reactions, allowing for further functionalization.

  • Ring transformation: Reaction with nitrogen nucleophiles like phenylhydrazine can lead to the formation of 1,2,4-triazin-6(5H)-one derivatives, demonstrating the compound's utility in heterocycle synthesis .

Versatility as a Synthetic Template

The compound has been demonstrated to be a valuable template for synthesizing more complex heterocyclic structures. For instance, 4-Bis(methylthio)methylene-2-phenyloxazol-5-one has been shown to serve as a versatile template for the synthesis of various 2-phenyl-3,4-substituted oxazoles through nucleophilic ring-opening and subsequent cyclization reactions .

This synthetic versatility underscores the significance of oxazolone derivatives as building blocks in the creation of diverse chemical libraries for drug discovery and materials science applications.

Biological Activities

Research findings indicate that 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one and its derivatives exhibit a range of significant biological activities.

Antimicrobial Properties

Oxazolone derivatives have demonstrated noteworthy antimicrobial activity against various bacterial and fungal strains. The mechanism of action is believed to involve interaction with bacterial cell wall components, disrupting cell membrane integrity.

Anticancer Activities

Several studies have reported the cytotoxic effects of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one derivatives against various cancer cell lines. The observed anticancer properties have been attributed to their ability to inhibit specific enzymes involved in cell proliferation and to induce apoptosis in cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of oxazolone derivatives have been documented in multiple studies, suggesting potential applications in the treatment of inflammatory disorders. The mechanism appears to involve inhibition of inflammatory mediators and modulation of immune response pathways.

Enzyme Inhibition

A particularly noteworthy application of terphenyl-2-methyloxazol-5(4H)-one derivatives has been in the inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of the endocannabinoid neurotransmitter 2-arachidonoylglycerol. Research has shown that certain oxazolone derivatives function as reversible MAGL inhibitors, offering advantages over irreversible inhibitors that can cause unwanted chronic inactivation of the endocannabinoid system .

For example, compound 20b, a terphenyl-2-methyloxazol-5(4H)-one derivative, demonstrated potent MAGL inhibitory activity with an IC₅₀ value of 348 nM and good selectivity for MAGL over fatty acid amide hydrolase (FAAH). Furthermore, this compound exhibited antiproliferative effects against cancer cell lines that overexpress MAGL, suggesting potential therapeutic applications in cancer treatment .

Applications in Medicinal Chemistry and Materials Science

The versatility of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one has led to its application in various fields:

Drug Development

The compound and its derivatives serve as important scaffolds in medicinal chemistry for several reasons:

  • Pharmacophore diversity: The oxazolone structure can be modified at multiple positions to create diverse chemical libraries for drug screening.

  • Target specificity: Studies have shown that strategic modifications to the basic oxazolone structure can enhance binding to specific biological targets, improving therapeutic potential .

  • Lead compound optimization: The relative ease of synthesizing oxazolone derivatives makes them valuable starting points for medicinal chemistry optimization programs.

Materials Science Applications

Beyond biological applications, oxazolone derivatives have found applications in materials science:

  • Dye intermediates: The conjugated systems in these compounds make them useful as chromophores in dye synthesis.

  • Polymer additives: Certain oxazolone derivatives can be incorporated into polymer structures to impart specific properties such as UV stability or antioxidant characteristics.

  • Optical materials: The electronic properties of these compounds make them potential candidates for materials with unique optical properties.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one derivatives has provided valuable insights into optimizing their biological activities.

Key Structural Features Affecting Activity

  • Oxazolone ring: The core oxazolone structure is essential for biological activity, particularly the carbonyl group at position 5, which often participates in hydrogen bonding with biological targets.

  • Phenylmethylene substitution: Modifications to the phenyl ring significantly impact activity. For instance, electron-withdrawing groups on the phenyl ring have been shown to enhance antimicrobial activity in several studies.

  • 2-Methyl group: The methyl group at position 2 influences the compound's lipophilicity and can affect its ability to cross cell membranes.

Optimization Strategies

Research has focused on several optimization strategies:

  • Bioisosteric replacement: Substituting the phenyl ring with other aromatic systems or heterocycles.

  • Functional group variation: Introducing various substituents at the phenyl ring to modulate electronic and steric properties.

  • Ring modification: Altering the oxazolone ring to related heterocycles to enhance stability or bioavailability .

These SAR studies continue to guide the rational design of new oxazolone derivatives with enhanced biological activities and improved drug-like properties.

Toxicological Considerations

Understanding the toxicological profile of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one and its derivatives is crucial for their potential therapeutic applications.

Limited toxicity studies have been conducted on oxazolone derivatives using model organisms:

  • Aquatic toxicity: Studies on Daphnia magna have shown that oxazolones generally exhibit lower toxicity than related triazinones. The presence of halogen substituents on the phenyl ring tends to increase toxicity .

  • Microbial toxicity: Investigations using Saccharomyces cerevisiae have provided insights into the potential cellular mechanisms of toxicity .

These findings suggest that careful consideration of structural modifications is necessary to minimize toxicity while maintaining desired biological activities.

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